molecular formula C19H18N2O3 B2650441 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide CAS No. 898418-56-9

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide

Cat. No.: B2650441
CAS No.: 898418-56-9
M. Wt: 322.364
InChI Key: YGVBLTKCBWQXEI-UHFFFAOYSA-N
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Description

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide is a synthetic small molecule based on the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline scaffold, a structure of significant interest in medicinal chemistry for the development of novel therapeutic agents . This compound is specifically designed for non-human research applications and is not intended for diagnostic, therapeutic, or veterinary use. Compounds within this chemical class have demonstrated promising biological activities in scientific research. Recent studies on hybrid molecules derived from pyrrolo[3,2,1-ij]quinoline-2-one have shown potent inhibitory activity against key coagulation factors, including factor Xa and factor XIa, highlighting the potential of this scaffold in the development of new anticoagulant therapies . The mechanism of action for such inhibitors is often elucidated through molecular docking studies and in vitro enzymatic assays, which suggest that these molecules can bind selectively to the active sites of their target enzymes, thereby modulating the blood coagulation cascade . Researchers can leverage this high-purity compound as a key intermediate for further chemical functionalization or as a reference standard in biochemical screening assays to explore new pathways in hematology and cardiovascular disease research.

Properties

IUPAC Name

N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-17(12-24-16-4-2-1-3-5-16)20-15-10-13-6-7-18(23)21-9-8-14(11-15)19(13)21/h1-5,10-11H,6-9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVBLTKCBWQXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the pyrrolo ring through cyclization reactions. The final step involves the attachment of the phenoxyacetamide group.

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Cyclization: The cyclization to form the pyrrolo ring can be achieved through intramolecular cyclization reactions, often using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Phenoxyacetamide Attachment: The final step involves the reaction of the intermediate with phenoxyacetyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetamide moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the carbonyl groups within the structure, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide is studied for its interactions with biological macromolecules. It can serve as a probe to understand protein-ligand interactions and enzyme mechanisms.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 2-phenoxyacetamide group confers distinct steric and electronic properties compared to smaller substituents (e.g., propionamide or ethoxy). This bulky aromatic moiety enhances interactions with hydrophobic enzyme pockets, as seen in CYP inhibition studies .
  • Position 8 Modifications : Analogs with electron-withdrawing groups (e.g., furan carbonyl) exhibit stronger enzyme inhibition, while carboxamide derivatives (e.g., arylalkyl carboxamides) prioritize diuretic activity via renal ion channel modulation .

Pharmacological Activity Comparison

Diuretic Activity

  • Lead Compound (Phenoxyacetamide): Limited direct data exist for the phenoxyacetamide derivative, but structurally related N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-pyrroloquinoline-5-carboxamides demonstrated diuretic effects 1.5–2× more potent than hydrochlorothiazide (HCTZ) in rat models at 10 mg/kg .
  • Mechanistic Insight: The 2-methyl group on the pyrroloquinoline nucleus enhances diuretic efficacy by mimicking tricyclic 4-hydroxyquinolin-2-one diuretics, suggesting that steric bulk at position 2 is critical for activity .

Enzyme Inhibition

  • CYP17A1 Inhibition: The phenoxyacetamide derivative and its furan-carbonyl analog (15b) showed moderate inhibition of CYP17A1 (IC₅₀ ~50–100 nM), a target in corticoid-dependent diseases. The furan derivative’s higher potency is attributed to improved π-π stacking with the enzyme’s active site .
  • Selectivity: Unlike non-selective steroidal inhibitors, these compounds exhibit selectivity for CYP isoforms due to their rigid tricyclic core .

Physicochemical Properties

Property N-(4-oxo…phenoxyacetamide) N-(4-oxo…propionamide) 8-(Furan-2-carbonyl) Derivative
LogP (Predicted) 3.2 2.1 2.8
Solubility (mg/mL) 0.12 (DMSO) 0.45 (DMSO) 0.28 (DMSO)
Melting Point (°C) 198–200 175–177 182–184
  • Thermal Stability : All analogs decompose above 170°C, consistent with their fused aromatic systems .

Biological Activity

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20_{20}H24_{24}N4_{4}O4_{4}
Molecular Weight 384.4 g/mol
CAS Number 898462-22-1
Structure Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve inhibition or modulation of various enzymes and receptors critical for disease processes. For instance:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of protein tyrosine phosphatases (PTPs), which play a role in insulin signaling and cancer proliferation pathways .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Activity : Compounds with similar structures have been studied for their anti-inflammatory effects. For example, derivatives of pyrrolopyridines have been shown to modulate signaling pathways associated with inflammation.
  • Anticancer Properties : The compound's structural features suggest potential anticancer activity by targeting pathways involved in cell proliferation and survival. Similar compounds have demonstrated efficacy in inhibiting cancer cell growth in vitro and in vivo models.
  • Neuroprotective Effects : Some studies suggest that this compound class may exert neuroprotective effects via modulation of receptor interactions involved in neurodegenerative processes .

Case Study 1: Inhibition of Protein Tyrosine Phosphatases

In a study evaluating the inhibitory effects on PTPs, this compound exhibited selective inhibition with an IC50_{50} value in the low micromolar range. This suggests its potential utility in managing conditions like diabetes and cancer where PTPs are dysregulated .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar pyrrolopyridine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The study reported IC50_{50} values ranging from 0.49 µM to 0.62 µM for closely related compounds, indicating that N-(4-oxo...) could exhibit comparable potency.

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